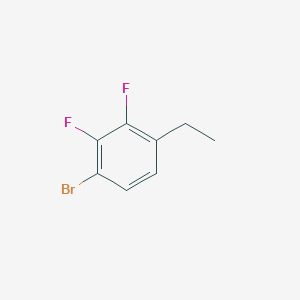
1-Bromo-4-ethyl-2,3-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-BROMO-4-ETHYL-2,3-DIFLUORO-BENZENE is an aromatic compound characterized by the presence of bromine, ethyl, and difluoro substituents on a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-BROMO-4-ETHYL-2,3-DIFLUORO-BENZENE can be synthesized through a multi-step process involving the bromination, fluorination, and ethylation of benzene derivatives. One common method involves the bromination of 4-ethyl-2,3-difluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature conditions to ensure selective substitution.
Industrial Production Methods: In industrial settings, the production of 1-BROMO-4-ETHYL-2,3-DIFLUORO-BENZENE may involve large-scale bromination and fluorination processes. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-BROMO-4-ETHYL-2,3-DIFLUORO-BENZENE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The ethyl group can be oxidized to form corresponding carboxylic acids or reduced to form ethyl derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Coupling Reactions: Palladium catalysts with boronic acids or alkenes under inert atmosphere.
Major Products:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Carboxylic acids and aldehydes.
Coupling Products: Biaryl compounds and styrenes.
Wissenschaftliche Forschungsanwendungen
1-BROMO-4-ETHYL-2,3-DIFLUORO-BENZENE is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 1-BROMO-4-ETHYL-2,3-DIFLUORO-BENZENE involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in various substitution and coupling reactions. The ethyl group provides steric hindrance, influencing the compound’s selectivity and reactivity.
Vergleich Mit ähnlichen Verbindungen
1-BROMO-2,4-DIFLUOROBENZENE: Similar in structure but lacks the ethyl group, affecting its reactivity and applications.
1-BROMO-4-ETHOXY-2,3-DIFLUOROBENZENE: Contains an ethoxy group instead of an ethyl group, leading to different chemical properties and uses.
1-BROMO-3,4-DIFLUOROBENZENE: The position of the fluorine atoms differs, impacting its chemical behavior.
Uniqueness: 1-BROMO-4-ETHYL-2,3-DIFLUORO-BENZENE is unique due to the specific arrangement of its substituents, which confer distinct reactivity patterns and make it a valuable compound in synthetic organic chemistry.
Eigenschaften
Molekularformel |
C8H7BrF2 |
|---|---|
Molekulargewicht |
221.04 g/mol |
IUPAC-Name |
1-bromo-4-ethyl-2,3-difluorobenzene |
InChI |
InChI=1S/C8H7BrF2/c1-2-5-3-4-6(9)8(11)7(5)10/h3-4H,2H2,1H3 |
InChI-Schlüssel |
QBQPAFXTMRGLCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(C=C1)Br)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


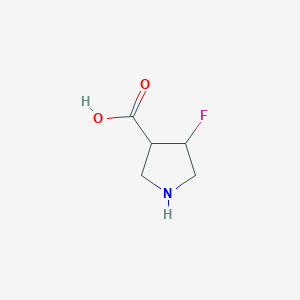

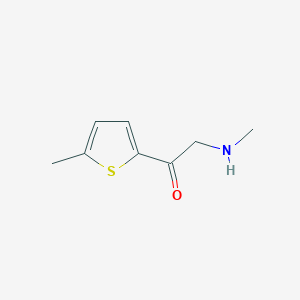
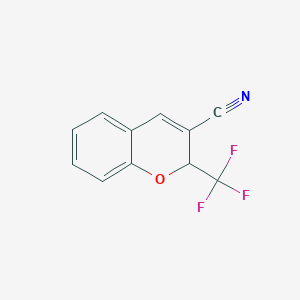
![1-[(2-Fluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13187974.png)
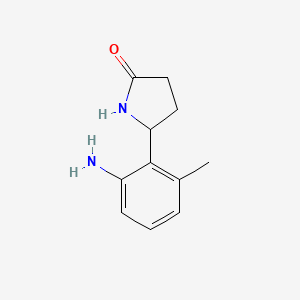
![2-[(3-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13187984.png)

![tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate](/img/structure/B13187995.png)
![(3aR,4R,5R,6aS)-4-((S,E)-3-hydroxy-3-methyloct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13188005.png)
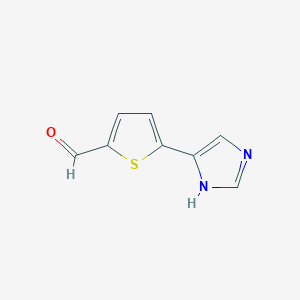
![N-Methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine](/img/structure/B13188018.png)
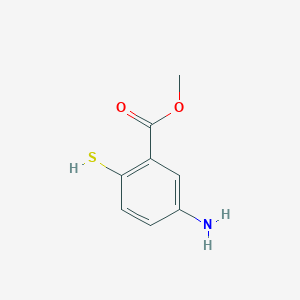
![[4-(Propan-2-yl)cyclohexyl]methanesulfonamide](/img/structure/B13188030.png)
